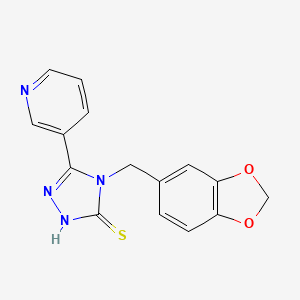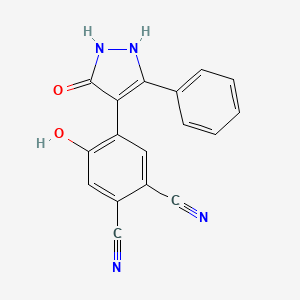![molecular formula C13H12N4O3 B11058966 2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide](/img/structure/B11058966.png)
2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide is a complex organic compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. This structural motif is often found in biologically active molecules and is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
The synthesis of 2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,5-enynes or 1,6-enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in a single reaction step . Another approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by photoredox catalysts under blue LED irradiation . Industrial production methods often utilize these catalytic processes due to their efficiency and scalability.
Chemical Reactions Analysis
2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 3-azabicyclo[3.1.0]hexane have shown potential as antiviral, antibacterial, and anticancer agents . For example, protease inhibitors based on this scaffold have been used in the treatment of hepatitis C and COVID-19 . Additionally, it has applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as proteases, which are involved in various biological processes. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide stands out due to its unique bicyclic structure and diverse reactivity. Similar compounds include 3-azabicyclo[3.1.0]hexane derivatives like bicifadine and centanafadine, which are used as reuptake inhibitors for serotonin, noradrenaline, and dopamine . Another related compound is the 8-azabicyclo[3.2.1]octane scaffold, which is found in tropane alkaloids with various biological activities .
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-amino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarboxamide |
InChI |
InChI=1S/C13H12N4O3/c14-8-12(9(15)18)7(6-4-2-1-3-5-6)13(12,10(16)19)11(20)17-8/h1-5,7H,(H2,15,18)(H2,16,19)(H2,14,17,20) |
InChI Key |
TZAXGFLIXIPRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3(C2(C(=O)N=C3N)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-fluorophenoxy)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11058885.png)
![3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058892.png)

![diethyl (2E)-2-[(2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11058909.png)

![6-methoxy-15-thia-8,12,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,16-heptaen-11-one](/img/structure/B11058918.png)


![N-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide](/img/structure/B11058933.png)
![Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11058944.png)
![N-(4-chlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11058945.png)
![5-[3-(diethylamino)propyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11058951.png)
![9-phenyl-7-(3,4,5-trimethoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11058955.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11058957.png)
